molecular formula C25H26N2O3S B5468794 N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide

Cat. No.: B5468794
M. Wt: 434.6 g/mol
InChI Key: WFXLROOCJWPSQR-NTEUORMPSA-N
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Description

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a naphthyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-methylpiperidine with a sulfonyl chloride derivative to introduce the sulfonyl group. This intermediate is then reacted with a naphthyl acrylamide derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to enhance binding affinity to certain proteins, while the naphthyl group can facilitate interactions with hydrophobic pockets in the target molecule. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group, in particular, distinguishes it from many other piperidine derivatives and contributes to its potential as a versatile compound in scientific research .

Properties

IUPAC Name

(E)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-19-15-17-27(18-16-19)31(29,30)23-12-10-22(11-13-23)26-25(28)14-9-21-7-4-6-20-5-2-3-8-24(20)21/h2-14,19H,15-18H2,1H3,(H,26,28)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXLROOCJWPSQR-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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